2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a 1,2,4-oxadiazole ring and aromatic groups. The oxadiazole moiety is linked to a 2,4-dimethoxyphenyl group, while the pyridazinone ring is substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-4-31-16-7-5-15(6-8-16)19-11-12-22(28)27(25-19)14-21-24-23(26-32-21)18-10-9-17(29-2)13-20(18)30-3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGQBZPACBUGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Oxadiazole Ring: This step involves the reaction of 2,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Formation of the Pyridazinone Ring: This step involves the cyclization of an appropriate hydrazine derivative with a diketone to form the pyridazinone ring.
Coupling of the Two Rings: The final step involves the coupling of the oxadiazole and pyridazinone rings through a suitable linker, such as a methylene group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary depending on the specific reaction but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound may have potential therapeutic applications, such as anticancer, antibacterial, or antifungal agents.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic Acid Derivatives
A related dihydropyridazinone derivative, 6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one (), shares the pyridazinone core but incorporates a triazole-sulfanyl substituent instead of an oxadiazole. The presence of a 4-ethoxyphenyl group in the target compound contrasts with the phenyl and sulfamoyl groups in this analogue, which may influence solubility and receptor-binding interactions .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a fused imidazo-pyridine system. While structurally distinct from pyridazinones, this compound shares substituent motifs such as nitrophenyl and ethoxy groups, which are critical for electronic and steric effects in drug design .
Oxadiazole-Containing Analogues
Pyrrolo-Thiazolo-Pyrimidine Derivatives
Compounds like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () incorporate thiazolo and pyrrolo rings instead of oxadiazoles. The shared 4-methoxyphenyl substituent suggests similar synthetic strategies for introducing aromatic groups, but the thiazole core may confer different electronic properties compared to oxadiazoles .
Triazolone Derivatives
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one () contains a triazolone ring and dichlorophenyl groups.
Substituent-Driven Comparisons
- Methoxy vs. Ethoxy Groups : The target compound’s 2,4-dimethoxyphenyl and 4-ethoxyphenyl groups contrast with the 4-methoxyphenyl substituents in and . Ethoxy groups may enhance lipophilicity compared to methoxy, affecting membrane permeability .
- Heterocyclic Cores: Pyridazinones (target compound) vs. pyrrolo-thiazolo-pyrimidines () exhibit different ring strain and hydrogen-bonding capabilities, which could influence target selectivity .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that includes an oxadiazole ring, a pyridazine moiety, and various aromatic substituents. Its molecular formula is with a molecular weight of approximately 413.5 g/mol. The presence of multiple functional groups contributes to its biological activity.
Cytotoxicity
Cytotoxicity studies have shown that derivatives of oxadiazoles exhibit significant effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Compounds similar to this compound have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. Some key findings include:
- Mechanism of Action : The antimicrobial activity is often attributed to the presence of the -N=CO group in the oxadiazole structure, which influences gene transcription related to biofilm formation .
- Broad Spectrum : Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Case Studies
-
Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on L929 fibroblast cells. The compound exhibited significant toxicity at higher concentrations (100 µM for 24 hours), while other derivatives showed increased cell viability at lower concentrations .
Compound Cell Line Concentration (µM) IC50 Value (µM) Compound A MCF-7 10 15.63 Compound B A549 50 20.00 Target Compound L929 100 Toxicity observed - Antimicrobial Testing : In vitro tests demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Q & A
Q. What are the key synthetic routes for 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux in ethanol or methanol .
- Step 2 : Alkylation of the dihydropyridazinone core using a halogenated oxadiazole intermediate, facilitated by nucleophilic substitution (e.g., NaH in DMF) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product . Key parameters include reaction temperature (60–80°C), pH control, and solvent selection to optimize yields (reported 70–85%) .
Q. Which spectroscopic and analytical methods are used for structural characterization?
Standard techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for dihydropyridazinone, C-O-C stretch for ether groups) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, dihydropyridazinone ring protons at δ 5.0–6.5 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C-N bonds in oxadiazole: ~1.30 Å) and dihedral angles to validate stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency compared to ethanol .
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation step kinetics .
- Temperature control : Lowering reaction temperatures (e.g., 50°C) reduces side reactions like oxidation of the dihydropyridazinone core .
- Real-time monitoring : HPLC or TLC tracks intermediate formation to adjust reaction times dynamically .
Q. How to resolve contradictions in spectral data between computational models and experimental results?
- Case study : Discrepancies in NMR chemical shifts for the oxadiazole methyl group (predicted δ 3.8 vs. observed δ 4.1) can arise from solvent effects or crystal packing forces.
- Methodology :
- Perform solvent-correlated DFT calculations (e.g., using Gaussian09 with PCM solvent models) .
- Compare experimental X-ray data with computed electrostatic potential maps to identify electronic environment mismatches .
- Resolution : Adjust computational parameters (e.g., hybrid functionals like B3LYP-D3) to account for dispersion forces in solid-state structures .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ values calculated via nonlinear regression .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (typical range: 1–100 µM) .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., KD values < 10 µM indicate high affinity) .
Q. How can computational modeling predict the compound’s reactivity and regioselectivity?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding between oxadiazole and kinase catalytic lysine) .
- DFT calculations :
- Compute Fukui indices to identify nucleophilic/electrophilic sites (e.g., oxadiazole C5 as a reactive center) .
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?
- Case study : Replacing 4-ethoxyphenyl with 4-methoxyphenyl reduces logP by 0.3 units, enhancing aqueous solubility but decreasing membrane permeability .
- SAR analysis :
- Electron-donating groups (e.g., methoxy) increase π-π stacking with aromatic residues in enzyme pockets, improving IC₅₀ values by 2–3 fold .
- Bulkier substituents (e.g., ethoxy) may sterically hinder binding to shallow active sites .
- Validation : Synthesize analogs (e.g., 4-propoxy or 4-fluoro derivatives) and compare bioactivity profiles .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Contradiction : One study reports decomposition at pH < 3 , while another observes stability at pH 2 .
- Resolution :
- Replicate both protocols using standardized buffers (e.g., HCl/KCl for pH 1–2).
- Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of oxadiazole to amidoxime).
- Conclude that stability depends on solvent choice (e.g., aqueous vs. ethanol mixtures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
